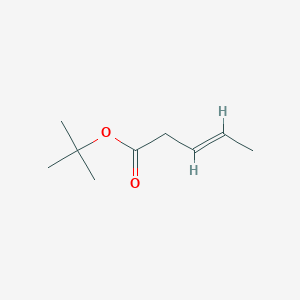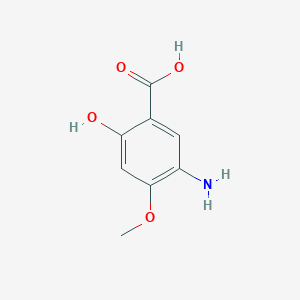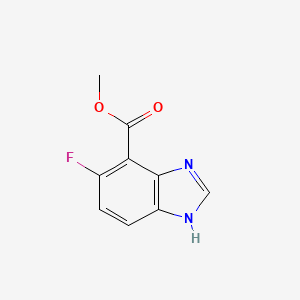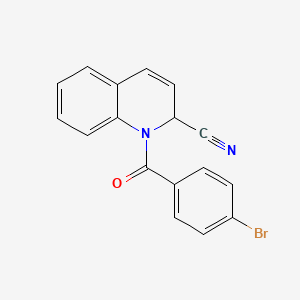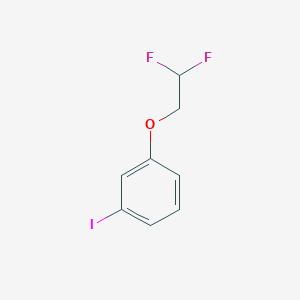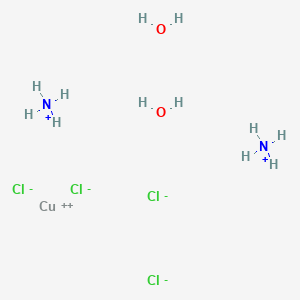
Copper(ii)diammoniumchloridedihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper(ii)diammoniumchloridedihydrate, also known as diammonium tetrachlorocopperdiuide dihydrate, is an inorganic compound with the molecular formula Cl4CuH12N2O2. It is a blue-green crystalline solid that is highly soluble in water and ethanol. This compound is commonly used in various industrial applications, including coatings, printing ink, rubber, glass, leather, and cosmetics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Copper(ii)diammoniumchloridedihydrate can be synthesized through a two-step process. Initially, insoluble dicopper(ii) dihydroxide-carbonate (basic copper carbonate) is prepared by reacting copper(ii) sulfate pentahydrate with sodium hydrogen carbonate. The resulting basic copper carbonate is then reacted with hydrochloric acid to form copper(ii) chloride dihydrate .
Industrial Production Methods: In industrial settings, this compound is produced by reacting copper(ii) salts of weak acids with hydrochloric acid. The process involves heating the copper(ii) sulfate solution, adding sodium hydrogen carbonate to form a precipitate, and then reacting the precipitate with hydrochloric acid to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: Copper(ii)diammoniumchloridedihydrate undergoes various chemical reactions, including:
Oxidation and Reduction: Copper(ii) ions can be reduced to copper(i) ions or oxidized to copper(iii) ions under specific conditions.
Substitution: The compound can participate in substitution reactions where ligands in the coordination sphere of copper are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like sodium thiosulfate.
Substitution: Ammonia or other ligands that can coordinate with copper.
Major Products Formed:
Oxidation: Copper(iii) complexes.
Reduction: Copper(i) complexes.
Substitution: Various copper(ii) complexes with different ligands.
Aplicaciones Científicas De Investigación
Copper(ii)diammoniumchloridedihydrate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which copper(ii)diammoniumchloridedihydrate exerts its effects involves its ability to generate reactive oxygen species (ROS) and intercalate with DNA. This leads to oxidative stress and DNA damage, which can result in antibacterial and antiproliferative effects . The compound’s interaction with molecular targets such as DNA and proteins is crucial for its biological activity .
Comparación Con Compuestos Similares
Copper(ii) chloride: Shares similar coordination chemistry but lacks the ammonium ligands.
Copper(ii) sulfate: Another copper(ii) salt with different anions and hydration states.
Copper(ii) nitrate: Similar oxidation state but different anions and solubility properties.
Uniqueness: Copper(ii)diammoniumchloridedihydrate is unique due to its specific coordination environment involving ammonium and chloride ligands, which imparts distinct solubility and reactivity characteristics compared to other copper(ii) compounds .
Propiedades
Fórmula molecular |
Cl4CuH12N2O2 |
|---|---|
Peso molecular |
277.5 g/mol |
Nombre IUPAC |
diazanium;copper;tetrachloride;dihydrate |
InChI |
InChI=1S/4ClH.Cu.2H3N.2H2O/h4*1H;;2*1H3;2*1H2/q;;;;+2;;;;/p-2 |
Clave InChI |
LLMDTWKBBWCWNN-UHFFFAOYSA-L |
SMILES canónico |
[NH4+].[NH4+].O.O.[Cl-].[Cl-].[Cl-].[Cl-].[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4,4-Trifluoro-1-thiophen-2-yl-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]butane-1,3-dione](/img/structure/B12846373.png)

![4-amino-1-[(2R,4S,5R)-4-aminooxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12846382.png)
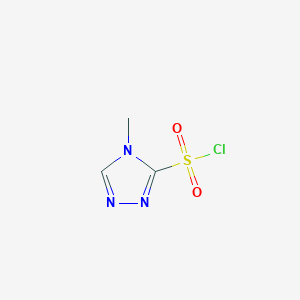
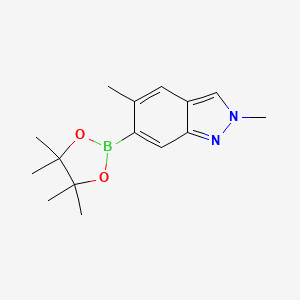

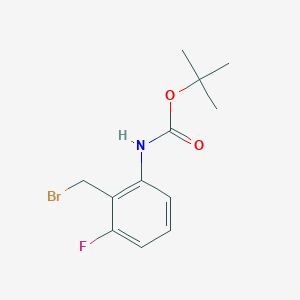
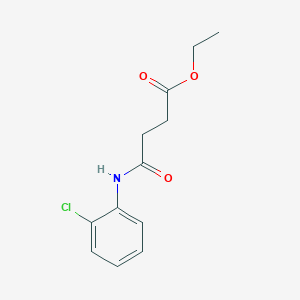
![Oxazolo[4,5-c]pyridine-4-methanamine](/img/structure/B12846414.png)
